Phenyl N-benzylcarbamate chemical properties and reactivity
Phenyl N-benzylcarbamate chemical properties and reactivity
An In-depth Examination of the Chemical Properties, Reactivity, and Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals.
Abstract
Phenyl N-benzylcarbamate is a significant organic compound featuring a central carbamate functional group flanked by a phenyl and a benzyl substituent. This guide provides a detailed exploration of its core chemical properties, reactivity, and established experimental protocols. We delve into its synthesis, spectroscopic signature, and behavior under various reaction conditions, offering insights into its mechanistic pathways. This document is designed to serve as a technical resource for professionals in organic synthesis, medicinal chemistry, and materials science, providing the foundational knowledge required for its effective application and manipulation.
Introduction
Carbamates, esters of carbamic acid, are a cornerstone functional group in organic chemistry, renowned for their stability and diverse applications.[1] They are integral structural motifs in numerous pharmaceuticals, agrochemicals, and polymers, such as polyurethanes.[2] Phenyl N-benzylcarbamate serves as a valuable model compound and synthetic intermediate. Its structure combines the electronic and steric features of both aromatic and benzylic groups, influencing its reactivity and physical properties. Understanding these characteristics is paramount for its strategic use in complex molecular design and synthesis. This guide aims to consolidate the available technical information on Phenyl N-benzylcarbamate, providing a single, comprehensive resource for the scientific community.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are fundamental to its handling, characterization, and application in chemical synthesis.
2.1. Physicochemical Data
The key physicochemical properties of Phenyl N-benzylcarbamate are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | benzyl N-phenylcarbamate | PubChem[3] |
| CAS Number | 3422-02-4 | Hoffman Fine Chemicals[4] |
| Molecular Formula | C₁₄H₁₃NO₂ | PubChem[3] |
| Molecular Weight | 227.26 g/mol | PubChem[3] |
| Appearance | Yellow to pale yellow solid | Hoffman Fine Chemicals[4] |
| Boiling Point | 325.2 °C at 760 mmHg | Hoffman Fine Chemicals[4] |
| Solubility | Soluble in organic solvents, moderately soluble in water.[5] | Wikipedia[5] |
2.2. Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of Phenyl N-benzylcarbamate.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons of the phenyl and benzyl groups, the methylene protons of the benzyl group, and the N-H proton of the carbamate.
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¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Distinct signals are expected for the carbonyl carbon of the carbamate, the aromatic carbons, and the methylene carbon.[6] A published ¹³C-NMR spectrum of a related compound, phenyl N-phenylcarbamate, shows the carbonyl carbon signal appearing around 153 ppm.[6]
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Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. For Phenyl N-benzylcarbamate, characteristic absorption bands would include:
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N-H stretching (around 3300 cm⁻¹)
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C=O (carbonyl) stretching of the carbamate (around 1700-1730 cm⁻¹)
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C-O stretching (around 1200-1250 cm⁻¹)
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Aromatic C-H and C=C stretching.[7]
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The molecular ion peak [M]⁺ would be expected at m/z = 227.[3][8]
Chemical Reactivity and Mechanistic Insights
The reactivity of Phenyl N-benzylcarbamate is largely dictated by the carbamate functional group. Carbamates exhibit a resonance structure that delocalizes the lone pair of electrons on the nitrogen atom, which influences their stability and reactivity.[1]
3.1. Hydrolysis
Carbamates can be hydrolyzed to their constituent alcohol, amine, and carbon dioxide under acidic or basic conditions. The stability of carbamates towards hydrolysis is generally greater than that of corresponding esters but less than that of amides. The specific conditions required for the hydrolysis of Phenyl N-benzylcarbamate would depend on the reaction temperature and the strength of the acid or base used.
3.2. Thermal Decomposition
3.3. Reactivity with Nucleophiles and Electrophiles
The carbamate group in Phenyl N-benzylcarbamate has both nucleophilic (the nitrogen atom) and electrophilic (the carbonyl carbon) centers.
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Nucleophilic Attack: The carbonyl carbon is susceptible to attack by strong nucleophiles. This can lead to the cleavage of the carbamate linkage.
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N-Alkylation/Acylation: The nitrogen atom, after deprotonation with a suitable base, can act as a nucleophile and react with electrophiles such as alkyl halides or acyl chlorides.
3.4. Use as a Protecting Group
The benzyl carbamate group (Cbz or Z) is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis.[11] While Phenyl N-benzylcarbamate itself is not the protecting group, its synthesis is analogous to the introduction of the Cbz group. The Cbz group is valued for its stability under a range of conditions and its selective removal by methods such as catalytic hydrogenation or with strong acids.
Synthesis of Phenyl N-benzylcarbamate
A common and efficient method for the synthesis of carbamates is the reaction of an amine with a chloroformate.[2]
4.1. General Reaction Mechanism
The synthesis of Phenyl N-benzylcarbamate typically involves the reaction of benzylamine with phenyl chloroformate. The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of phenyl chloroformate. A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct.[12]
Caption: General workflow for the synthesis of Phenyl N-benzylcarbamate.
4.2. Detailed Experimental Protocol
The following is a representative protocol for the synthesis of a phenyl carbamate, adapted from a general procedure.[12]
Materials:
-
Benzylamine (1.0 equivalent)
-
Phenyl chloroformate (1.1 equivalents)[13]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine) (1.2 equivalents)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equiv.) and the base (1.2 equiv.) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Add phenyl chloroformate (1.1 equiv.), dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). This may take several hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude Phenyl N-benzylcarbamate by column chromatography or recrystallization.
Applications in Organic Synthesis
Phenyl N-benzylcarbamate and related compounds are valuable intermediates in various organic transformations.
-
Precursors to Other Carbamates: They can be used as starting materials for the synthesis of other carbamates through transesterification reactions.
-
Synthesis of Ureas: Reaction with amines can lead to the formation of substituted ureas.
-
Pharmaceutical and Agrochemical Synthesis: The carbamate moiety is present in many bioactive molecules, and Phenyl N-benzylcarbamate can serve as a building block in the synthesis of such compounds.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling Phenyl N-benzylcarbamate and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[16]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[14][15] Keep the container tightly closed.[16]
-
First Aid Measures:
Conclusion
Phenyl N-benzylcarbamate is a versatile organic compound with well-defined chemical properties and reactivity. Its synthesis is straightforward, and it serves as a useful intermediate in various synthetic applications. This guide has provided a comprehensive overview of its key characteristics, from its physicochemical and spectroscopic data to its chemical behavior and synthetic methodologies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize Phenyl N-benzylcarbamate in their work.
References
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Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
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ResearchGate. (n.d.). Section of 13 C-NMR spectra of phenyl N-phenylcarbamate. Retrieved from [Link]
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SpectraBase. (n.d.). benzyl N-phenylcarbamate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). Structure and Reactivity of Carbamates. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzylcarbamate. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzylcarbamate. Retrieved from [Link]
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